1-(2,4,5-Trimethylphenyl)-2-thiourea

Description

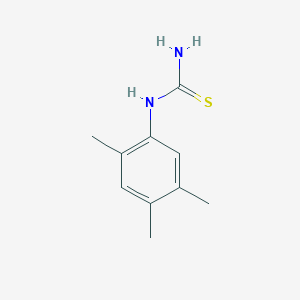

Structure

3D Structure

Properties

IUPAC Name |

(2,4,5-trimethylphenyl)thiourea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2S/c1-6-4-8(3)9(5-7(6)2)12-10(11)13/h4-5H,1-3H3,(H3,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVCQPIJMAAOGKX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)NC(=S)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80375369 |

Source

|

| Record name | N-(2,4,5-Trimethylphenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117174-87-5 |

Source

|

| Record name | N-(2,4,5-Trimethylphenyl)thiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117174-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2,4,5-Trimethylphenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 117174-87-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(2,4,5-Trimethylphenyl)-2-thiourea synthesis protocol

An In-Depth Technical Guide to the Synthesis of 1-(2,4,5-Trimethylphenyl)-2-thiourea

Abstract

This technical guide provides a comprehensive and scientifically grounded protocol for the synthesis of 1-(2,4,5-Trimethylphenyl)-2-thiourea, a molecule of interest within the broader class of N-aryl thiourea derivatives. These compounds are extensively studied for their wide-ranging biological activities and potential as therapeutic agents.[1][2][3] This document delineates the prevalent synthetic strategies, offers a detailed mechanistic understanding, and presents a step-by-step experimental protocol suitable for a laboratory setting. The guide is structured to provide not just procedural instructions, but also the scientific rationale behind the chosen methodology, ensuring both reproducibility and a deeper understanding of the chemical transformation. All procedures are supported by authoritative references to ensure scientific integrity and provide avenues for further exploration.

Introduction: The Significance of N-Aryl Thiourea Derivatives

Thiourea and its derivatives represent a versatile class of organic compounds characterized by the (R¹R²N)(R³R⁴N)C=S functional group.[4] Structurally analogous to ureas with the oxygen atom replaced by sulfur, thioureas exhibit markedly different chemical properties and a distinct reactivity profile.[5] In the realm of medicinal chemistry and drug discovery, N-aryl thiourea derivatives have garnered significant attention due to their diverse and potent biological activities. These activities include anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory properties.[3][6][7] The biological efficacy of these compounds is often attributed to the ability of the thiourea moiety to form stable complexes with metal ions in enzymes and to participate in hydrogen bonding interactions with biological targets.[8]

The target molecule, 1-(2,4,5-Trimethylphenyl)-2-thiourea, incorporates a substituted aromatic ring (pseudocumidine) which can modulate the compound's lipophilicity, steric profile, and electronic properties, thereby influencing its pharmacological activity. The synthesis of such specific derivatives is crucial for building structure-activity relationship (SAR) libraries in drug development campaigns.

Synthetic Strategy and Mechanistic Rationale

The synthesis of N-monosubstituted aryl thioureas can be approached through several pathways. The most reliable and widely adopted method involves the reaction of a primary aromatic amine with a source of thiocyanate. This guide will focus on a robust two-step approach that proceeds through an isothiocyanate intermediate, as this method offers high yields and purity.

Overall Synthetic Transformation:

Caption: High-level overview of the two-step synthesis strategy.

Step 1: Formation of 2,4,5-Trimethylphenyl Isothiocyanate

The conversion of a primary amine to an isothiocyanate is a cornerstone of thiourea synthesis.[9] A highly effective method involves the in-situ generation of a dithiocarbamate salt, followed by its decomposition to the isothiocyanate.[9]

Mechanism:

-

Nucleophilic Attack: The primary amine, 2,4,5-trimethylaniline, acts as a nucleophile and attacks the electrophilic carbon of carbon disulfide (CS₂). A base, such as triethylamine (Et₃N), facilitates this by deprotonating the amine, increasing its nucleophilicity, and neutralizing the resulting dithiocarbamic acid to form a stable triethylammonium dithiocarbamate salt.

-

Decomposition to Isothiocyanate: The dithiocarbamate salt is then treated with a desulfurizing agent. Tosyl chloride (TsCl) is an excellent choice for this transformation. The dithiocarbamate attacks the electrophilic sulfur atom of TsCl, forming an unstable intermediate. This intermediate readily decomposes, eliminating triethylammonium chloride and p-toluenesulfinate, to yield the target 2,4,5-trimethylphenyl isothiocyanate.[9]

Caption: Reaction mechanism for isothiocyanate formation.

Step 2: Formation of 1-(2,4,5-Trimethylphenyl)-2-thiourea

The final step involves the nucleophilic addition of ammonia to the electrophilic carbon of the isothiocyanate's -N=C=S group.

Mechanism:

Aqueous ammonia provides the nucleophile (NH₃) which attacks the central carbon of the isothiocyanate. The resulting intermediate undergoes proton transfer to yield the stable 1-(2,4,5-Trimethylphenyl)-2-thiourea product. This reaction is typically straightforward and proceeds with high efficiency.

Detailed Experimental Protocol

Disclaimer: This protocol involves the use of hazardous chemicals. All procedures must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |

| 2,4,5-Trimethylaniline | 135.21 | 5.00 g | 36.98 | Starting material.[10] |

| Carbon Disulfide (CS₂) | 76.14 | 3.1 mL | 51.77 | Use in fume hood, stench. |

| Triethylamine (Et₃N) | 101.19 | 10.3 mL | 73.96 | Base. |

| p-Toluenesulfonyl Chloride (TsCl) | 190.65 | 7.79 g | 40.87 | Moisture sensitive. |

| Dichloromethane (DCM) | 84.93 | 150 mL | - | Anhydrous solvent. |

| Aqueous Ammonia (28-30%) | 17.03 (as NH₃) | 25 mL | ~395 | Reagent for Step 2. |

| Hydrochloric Acid (1 M aq.) | 36.46 | As needed | - | For workup. |

| Saturated Sodium Bicarbonate (aq.) | 84.01 | As needed | - | For workup. |

| Brine (Saturated NaCl aq.) | 58.44 | As needed | - | For workup. |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - | Drying agent. |

| Ethanol or Isopropanol | - | As needed | - | For recrystallization. |

Step-by-Step Synthesis Procedure

Step 1: Synthesis of 2,4,5-Trimethylphenyl Isothiocyanate

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2,4,5-trimethylaniline (5.00 g, 36.98 mmol).

-

Dissolve the amine in 75 mL of anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C using an ice-water bath.

-

Slowly add triethylamine (10.3 mL, 73.96 mmol) to the stirred solution.

-

Following the addition of the base, add carbon disulfide (3.1 mL, 51.77 mmol) dropwise over 15 minutes. A precipitate of the dithiocarbamate salt may form.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes.

-

In a single portion, add p-toluenesulfonyl chloride (7.79 g, 40.87 mmol) to the reaction mixture.

-

Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Upon completion, quench the reaction by adding 50 mL of water.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude oil or solid is the intermediate, 2,4,5-trimethylphenyl isothiocyanate. This intermediate is often used in the next step without further purification.

Step 2: Synthesis of 1-(2,4,5-Trimethylphenyl)-2-thiourea

-

Dissolve the crude 2,4,5-trimethylphenyl isothiocyanate from the previous step in 50 mL of ethanol in a 250 mL round-bottom flask.

-

With vigorous stirring, add 25 mL of concentrated aqueous ammonia (28-30%) to the solution.

-

A white precipitate should begin to form almost immediately.

-

Stir the resulting slurry at room temperature for 1-2 hours to ensure complete reaction.

-

Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold water (2 x 20 mL) followed by a small amount of cold ethanol to remove impurities.

-

Dry the product in a vacuum oven at 50-60 °C to a constant weight.

-

For higher purity, the crude product can be recrystallized from hot ethanol or isopropanol.

Purification and Characterization

-

Purification: Recrystallization from a suitable solvent like ethanol is typically sufficient to obtain a high-purity product.

-

Yield: The expected overall yield is typically in the range of 75-90%.

-

Characterization: The identity and purity of the final product, 1-(2,4,5-Trimethylphenyl)-2-thiourea, should be confirmed using standard analytical techniques:

-

Melting Point: A sharp melting point indicates high purity.

-

FT-IR (ATR): Look for characteristic peaks: N-H stretching (~3200-3400 cm⁻¹), C-H stretching (aromatic and alkyl, ~2900-3100 cm⁻¹), C=S stretching (~1300-1350 cm⁻¹), and C-N stretching (~1180 cm⁻¹).[7]

-

¹H NMR: Expect signals for the aromatic protons, the methyl groups on the phenyl ring, and the N-H protons of the thiourea moiety. The chemical shifts and splitting patterns will be characteristic of the structure.

-

¹³C NMR: Expect distinct signals for the thiocarbonyl carbon (C=S), the aromatic carbons, and the methyl carbons.

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) should correspond to the calculated molecular weight of C₁₀H₁₄N₂S (194.30 g/mol ).

-

Experimental Workflow Visualization

Caption: Step-by-step experimental workflow for the synthesis.

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or No Yield in Step 1 | 1. Inactive or wet reagents (amine, TsCl).2. Insufficient base.3. Reaction temperature too high/low. | 1. Use freshly distilled/purified reagents. Ensure TsCl is not hydrolyzed.2. Ensure correct stoichiometry of triethylamine.3. Maintain the specified reaction temperatures. |

| Reaction Stalls (TLC shows starting material) | Incomplete formation or decomposition of the dithiocarbamate intermediate. | Add a slight excess of TsCl and allow the reaction to stir for a longer duration. |

| Oily Product After Step 2 | Impurities present; incomplete reaction. | 1. Ensure the crude isothiocyanate from Step 1 is reasonably pure.2. Increase stirring time in Step 2.3. Attempt to induce crystallization by scratching the flask or seeding. |

| Product is Discolored | Presence of side-products or residual starting materials. | Perform recrystallization, possibly with activated charcoal, to remove colored impurities. |

Conclusion

This guide presents a reliable and well-documented protocol for the synthesis of 1-(2,4,5-Trimethylphenyl)-2-thiourea. By proceeding through a 2,4,5-trimethylphenyl isothiocyanate intermediate, this method provides a high-yielding and clean route to the target compound. The detailed mechanistic explanations and step-by-step procedures are intended to empower researchers to not only replicate this synthesis but also to adapt it for the creation of other novel thiourea derivatives for applications in medicinal chemistry and materials science. Adherence to safety protocols and the use of standard analytical techniques for characterization are paramount for successful and safe execution.

References

-

Na₂S₂O₈-mediated efficient synthesis of isothiocyanates from primary amines in water. Green Chemistry (RSC Publishing).

-

Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. ResearchGate.

-

Synthesis of Isothiocyanates from Primary Amines via Visible-Light Photocatalysis. Organic Letters (ACS Publications).

-

Isothiocyanate synthesis. Organic Chemistry Portal.

-

Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Semantic Scholar.

-

Biological Applications of Thiourea Derivatives: Detailed Review. MDPI.

-

Process for producing isothiocyanates. Google Patents.

-

RECENT DEVELOPMENT ON THE SYNTHESIS OF THIOUREA DERIVATIVES AND EFFECT OF SUBSTITUENTS ON THE ANTICANCER ACTIVITY. Malaysian Journal of Analytical Sciences.

-

Biological Applications of Thiourea Derivatives: Detailed Review. Bohrium.

-

Isothiocyanic acid, methyl ester. Organic Syntheses Procedure.

-

Thiourea (T3D4891). T3DB.

-

Thiourea. Wikipedia.

-

1-(3-Methylphenyl)-2-thiourea. CymitQuimica.

-

An Efficient Synthesis of 4-Thiocyanato Anilines Using Benzyltrimethylammonium Dichloroiodate and Ammonium Thiocyanate in DMSO:H₂O. ResearchGate.

-

SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION. Malaysian Journal of Analytical Sciences.

-

1-(2,4,5-Trimethylphenyl)thiourea. BLD Pharm.

-

An Efficient and Eco-Friendly Procedure for Electrophilic Thiocyanation of Anilines and 1-(Substituted benzylidene)-2-phenyl Hydrazines. MDPI.

-

Thiourea: Unraveling Its Diverse Applications. Annexe Chem Pvt Ltd.

-

1-(2,4,5-Trimethylphenyl)ethan-1-one. PubChem.

-

2,4,6-Trimethylaniline. ChemicalBook.

-

Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties. MDPI.

-

Synthesis of phenyl thiourea. PrepChem.com.

-

Thiourea catalysts for synthesis of Active Pharmaceutical Ingredients. ChemRxiv.

-

One-Step Synthesis of 1-(4,5-Diphenylpyrimidin-2-yl)thiourea. ResearchGate.

-

2,4,5-Trimethylaniline. PubChem.

-

Synthesis of Thiocyanatoaniline. ResearchGate.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Biological Applications of Thiourea Derivatives: Detailed Review: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Thiourea - Wikipedia [en.wikipedia.org]

- 6. mjas.analis.com.my [mjas.analis.com.my]

- 7. mdpi.com [mdpi.com]

- 8. annexechem.com [annexechem.com]

- 9. Isothiocyanate synthesis [organic-chemistry.org]

- 10. 2,4,5-Trimethylaniline | C9H13N | CID 8717 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 1-(2,4,5-Trimethylphenyl)-2-thiourea

Abstract

This technical guide provides a comprehensive overview of the anticipated physicochemical properties of the compound 1-(2,4,5-Trimethylphenyl)-2-thiourea (CAS No. 117174-87-5). While specific experimental data for this particular molecule is not extensively available in peer-reviewed literature, this document outlines the expected characteristics based on the well-established chemistry of thiourea derivatives. Furthermore, it offers detailed, field-proven experimental protocols for the synthesis and thorough characterization of this compound. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the evaluation of this and similar molecules.

Introduction

Thiourea and its derivatives are a versatile class of organic compounds characterized by the presence of a thiocarbonyl group flanked by two amino groups. They are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and coordination properties. The molecule 1-(2,4,5-Trimethylphenyl)-2-thiourea, with the molecular formula C₁₀H₁₄N₂S and a molecular weight of 194.30 g/mol , incorporates a substituted aromatic ring, which is expected to influence its solubility, reactivity, and biological interactions. The trimethylphenyl moiety, in particular, can impart specific steric and electronic effects, making a detailed understanding of its physicochemical properties crucial for any potential application.

This guide will systematically explore the synthesis, structural elucidation, and key physicochemical parameters of 1-(2,4,5-Trimethylphenyl)-2-thiourea. The methodologies presented herein are designed to be self-validating, providing a clear rationale for each experimental choice.

Synthesis and Purification

The synthesis of N-aryl thioureas is typically achieved through the reaction of an aromatic amine with a source of thiocyanate. The following protocol is a robust method for the preparation of 1-(2,4,5-Trimethylphenyl)-2-thiourea.

Synthesis Protocol

Reaction Scheme:

Figure 1: General synthesis scheme for 1-(2,4,5-Trimethylphenyl)-2-thiourea.

Step-by-Step Methodology:

-

Preparation of the Amine Salt: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4,5-trimethylaniline (1 equivalent) in a mixture of ethanol and water (3:1 v/v). To this solution, add concentrated hydrochloric acid (1.1 equivalents) dropwise while stirring. The formation of the hydrochloride salt of the amine is an exothermic reaction.

-

Addition of Thiocyanate: Once the amine salt solution has cooled to room temperature, add ammonium thiocyanate (1.2 equivalents).

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

-

Isolation of the Product: After the reaction is complete, cool the mixture to room temperature and then pour it into ice-cold water. The crude 1-(2,4,5-Trimethylphenyl)-2-thiourea will precipitate as a solid.

-

Purification: Collect the solid product by vacuum filtration and wash it with cold water. For further purification, recrystallize the crude product from a suitable solvent such as ethanol or an ethanol/water mixture. Dry the purified crystals in a vacuum oven at a temperature below their melting point.

Causality Behind Experimental Choices:

-

The conversion of the amine to its hydrochloride salt in situ increases its solubility in the polar solvent mixture and facilitates the reaction with the thiocyanate salt.

-

Refluxing the reaction mixture provides the necessary activation energy for the reaction to proceed at a reasonable rate.

-

Precipitation in ice-cold water is an effective method for isolating the non-polar organic product from the aqueous reaction medium.

-

Recrystallization is a standard and effective technique for purifying solid organic compounds, removing any unreacted starting materials and by-products.

Structural Elucidation

The structural confirmation of the synthesized 1-(2,4,5-Trimethylphenyl)-2-thiourea is paramount and can be achieved through a combination of spectroscopic techniques and single-crystal X-ray diffraction.

Spectroscopic Characterization

| Technique | Expected Observations |

| FT-IR | N-H stretching vibrations in the range of 3100-3400 cm⁻¹, C=S stretching vibration around 1200-1300 cm⁻¹, and aromatic C-H and C=C stretching vibrations. |

| ¹H NMR | Singlets for the three methyl groups on the phenyl ring, aromatic protons in the range of 6.5-7.5 ppm, and broad signals for the N-H protons. |

| ¹³C NMR | A signal for the thiocarbonyl carbon (C=S) in the range of 180-190 ppm, signals for the aromatic carbons, and signals for the methyl carbons. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (194.30 g/mol ). |

Single-Crystal X-ray Diffraction

For an unambiguous determination of the three-dimensional structure, single-crystal X-ray diffraction is the gold standard.

Experimental Protocol:

-

Crystal Growth: Grow suitable single crystals of the purified compound by slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol, acetone, or a mixture of solvents).

-

Data Collection: Mount a selected crystal on a goniometer head of a single-crystal X-ray diffractometer. Collect the diffraction data at a controlled temperature (e.g., 100 K or 293 K) using Mo Kα radiation.

-

Structure Solution and Refinement: Solve the crystal structure using direct methods and refine it by full-matrix least-squares on F².

Expected Structural Features:

-

The thiourea moiety is expected to be planar or nearly planar.

-

The dihedral angle between the plane of the thiourea group and the trimethylphenyl ring will be a key structural parameter.

-

The crystal packing is likely to be stabilized by intermolecular hydrogen bonds involving the N-H groups and the sulfur atom of the thiourea moiety, potentially forming dimeric or polymeric structures.

Figure 2: A typical workflow for the characterization of 1-(2,4,5-Trimethylphenyl)-2-thiourea.

Physicochemical Properties

The following table summarizes the anticipated physicochemical properties of 1-(2,4,5-Trimethylphenyl)-2-thiourea based on the properties of similar compounds.

| Property | Expected Value / Behavior | Method of Determination |

| Melting Point | Expected to be a crystalline solid with a sharp melting point, likely in the range of 150-200 °C. | Differential Scanning Calorimetry (DSC) or a standard melting point apparatus. |

| Solubility | Expected to have low solubility in water and higher solubility in organic solvents like ethanol, acetone, and DMSO due to the presence of the aromatic ring. | Gravimetric method or UV-Vis spectroscopy by preparing saturated solutions in various solvents at a controlled temperature. |

| Thermal Stability | The compound is expected to be thermally stable up to its melting point. Decomposition is likely to occur at higher temperatures. | Thermogravimetric Analysis (TGA) coupled with Differential Scanning Calorimetry (DSC). |

Potential Applications

Thiourea derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. The presence of the trimethylphenyl group in 1-(2,4,5-Trimethylphenyl)-2-thiourea may modulate these activities. Furthermore, the sulfur atom in the thiourea moiety can act as a ligand for metal ions, suggesting potential applications in coordination chemistry and catalysis[1].

Conclusion

This technical guide provides a detailed framework for the synthesis and comprehensive physicochemical characterization of 1-(2,4,5-Trimethylphenyl)-2-thiourea. While specific experimental data for this compound remains to be published, the provided protocols and expected properties, grounded in the established chemistry of thiourea derivatives, offer a valuable resource for researchers. The systematic approach outlined here will enable a thorough understanding of this molecule's properties, which is a prerequisite for its potential application in various scientific fields.

References

Sources

1-(2,4,5-Trimethylphenyl)-2-thiourea CAS 117174-87-5

An In-Depth Technical Guide to 1-(2,4,5-Trimethylphenyl)-2-thiourea (CAS 117174-87-5): Synthesis, Properties, and Potential Applications

Abstract

This technical guide provides a comprehensive overview of 1-(2,4,5-Trimethylphenyl)-2-thiourea (CAS 117174-87-5), an organosulfur compound belonging to the versatile class of thiourea derivatives. Thioureas are recognized for their broad spectrum of biological activities and their utility as intermediates in organic synthesis.[1][2][3] This document, intended for researchers and drug development professionals, details the compound's physicochemical properties, outlines a robust synthesis protocol grounded in established chemical principles, and explores its potential pharmacological applications based on the well-documented activities of the thiourea scaffold. By synthesizing technical data with practical, field-proven insights, this guide serves as an authoritative resource for the scientific exploration of this compound.

Physicochemical and Structural Characteristics

1-(2,4,5-Trimethylphenyl)-2-thiourea is a substituted thiourea featuring a trimethylphenyl group, which imparts specific steric and electronic properties that can influence its reactivity and biological interactions. Its core structure consists of a thiocarbonyl group (C=S) flanked by two amino groups, one of which is substituted with the 2,4,5-trimethylphenyl moiety.

Table 1: Physicochemical Properties of 1-(2,4,5-Trimethylphenyl)-2-thiourea

| Property | Value | Source |

| CAS Number | 117174-87-5 | [][5] |

| Molecular Formula | C₁₀H₁₄N₂S | [][6] |

| IUPAC Name | (2,4,5-trimethylphenyl)thiourea | [] |

| Synonyms | 1-(2,4,5-TRIMETHYLPHENYL)-2-THIOUREA, N-(2,4,5-trimethylphenyl)-thiourea | [] |

| Molecular Weight | 194.30 g/mol | Inferred from formula |

| Density (Predicted) | 1.167 g/cm³ | [] |

| SMILES | CC1=CC(=C(C=C1C)NC(=S)N)C | [] |

| InChI Key | QVCQPIJMAAOGKX-UHFFFAOYSA-N | [] |

Synthesis and Mechanism

The synthesis of N-substituted thioureas is a fundamental transformation in organic chemistry, prized for its reliability and high yields. The most common and direct pathway involves the nucleophilic addition of an amine to an isothiocyanate.

General Reaction Pathway

The core mechanism involves the lone pair of electrons on the nitrogen atom of an amine attacking the electrophilic carbon atom of the isothiocyanate group (-N=C=S).[7] This addition forms a zwitterionic intermediate that rapidly undergoes a proton transfer to yield the stable, neutral thiourea product.[7][8] For the synthesis of the title compound, 2,4,5-trimethylaniline serves as the amine nucleophile, which reacts with a suitable thiocyanate source. A common laboratory method involves generating the isothiocyanate in situ or using a pre-synthesized isothiocyanate.

Synthesis Workflow

The following diagram illustrates a typical laboratory workflow for the synthesis, purification, and characterization of 1-(2,4,5-Trimethylphenyl)-2-thiourea.

Caption: General workflow for the synthesis of 1-(2,4,5-Trimethylphenyl)-2-thiourea.

Detailed Synthesis Protocol

This protocol describes the synthesis from 2,4,5-trimethylaniline and an isothiocyanate generated in situ from benzoyl chloride and ammonium thiocyanate, a common and effective method.[1][9]

Materials:

-

2,4,5-Trimethylaniline

-

Benzoyl Chloride

-

Ammonium Thiocyanate

-

Acetone (anhydrous)

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate solution

-

Brine

-

Anhydrous Magnesium Sulfate

-

Ethanol (for recrystallization)

Procedure:

-

Isothiocyanate Formation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve ammonium thiocyanate (1.1 eq) in anhydrous acetone. Add benzoyl chloride (1.0 eq) dropwise at room temperature. Stir the mixture for 1-2 hours to form benzoyl isothiocyanate. The formation of a precipitate (ammonium chloride) will be observed.

-

Thiourea Formation: To the same flask, add a solution of 2,4,5-trimethylaniline (1.0 eq) in acetone.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The choice of reflux is to provide sufficient activation energy for the reaction to proceed at a reasonable rate without degrading the reactants.

-

Workup: After cooling to room temperature, filter the mixture to remove ammonium chloride. Evaporate the acetone under reduced pressure. Dissolve the resulting residue in DCM and wash sequentially with water, saturated sodium bicarbonate solution, and brine. The bicarbonate wash is crucial to neutralize any remaining acidic impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 1-(2,4,5-Trimethylphenyl)-2-thiourea as a crystalline solid.

Structural Characterization

The identity and purity of the synthesized compound must be confirmed through standard analytical techniques:

-

¹H NMR: Expect characteristic signals for the aromatic protons of the trimethylphenyl ring, the methyl group protons, and the broad singlets for the N-H protons of the thiourea moiety.

-

¹³C NMR: Signals corresponding to the thiocarbonyl carbon (C=S, typically δ > 180 ppm), aromatic carbons, and methyl carbons.

-

FT-IR: Key vibrational bands include N-H stretching (around 3100-3400 cm⁻¹), C-H stretching (aromatic and aliphatic), and the characteristic C=S stretching band (around 1300-1400 cm⁻¹).

-

Mass Spectrometry: The molecular ion peak [M]⁺ or protonated peak [M+H]⁺ should correspond to the calculated molecular weight of 194.30.

Potential Biological Activity and Applications

While specific biological studies on 1-(2,4,5-Trimethylphenyl)-2-thiourea are not extensively reported in publicly available literature, the thiourea scaffold is a "privileged structure" in medicinal chemistry, known for a wide array of pharmacological activities.[1][9][10][11][12]

The Thiourea Scaffold in Drug Discovery

Thiourea derivatives have been reported to exhibit a remarkable range of biological effects, including:

-

Anticancer: Many thiourea derivatives show cytotoxicity against various cancer cell lines.[10][13]

-

Antimicrobial: The scaffold is present in compounds with antibacterial and antifungal properties.[9][11][12]

-

Antiviral: Certain derivatives have been investigated as potential antiviral agents, including against HIV.[13]

-

Enzyme Inhibition: Thioureas are known to inhibit various enzymes, including tyrosinase, cholinesterases, and thyroid peroxidase.[14][15][16]

-

Anticonvulsant: Some N-substituted thioureas have demonstrated anticonvulsant activity in preclinical models.[17]

-

Antioxidant: The presence of the sulfur atom can contribute to radical scavenging and antioxidant effects.[1][15]

The specific substitution pattern of 1-(2,4,5-Trimethylphenyl)-2-thiourea, particularly the lipophilic trimethylphenyl group, suggests it may have good cell membrane permeability, making it a promising candidate for targeting intracellular proteins.

Potential Mechanisms of Action

The biological activity of thiourea derivatives is often attributed to the ability of the N-H and C=S groups to act as hydrogen bond donors and acceptors, respectively. The sulfur atom can also coordinate with metal ions present in the active sites of metalloenzymes.[2]

Caption: Potential molecular interactions of the thiourea scaffold with biological targets.

Safety and Handling

While a specific Safety Data Sheet (SDS) for CAS 117174-87-5 should be consulted, compounds of this class require careful handling. Based on data for analogous chemicals, the following hazards may be present.

Table 2: General GHS Hazard Information

| Hazard Type | Statement | Precaution |

| Acute Toxicity | Potentially toxic if swallowed (H301). | Do not eat, drink, or smoke when using. Wash hands thoroughly after handling. |

| Skin Irritation | May cause skin irritation (H315). | Wear protective gloves. |

| Eye Irritation | May cause serious eye irritation (H319). | Wear eye protection. |

| Aquatic Toxicity | May be toxic to aquatic life with long-lasting effects (H411). | Avoid release to the environment. |

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Use standard personal protective equipment (PPE): safety glasses, nitrile gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a cool, dry, well-sealed container away from incompatible materials like strong oxidizing agents.

Conclusion

1-(2,4,5-Trimethylphenyl)-2-thiourea is a readily synthesizable compound that belongs to a class of molecules with immense potential in medicinal chemistry and materials science. Its structure combines the proven biological activity of the thiourea scaffold with a specific substitution pattern that warrants further investigation. This guide provides the foundational knowledge—from synthesis to potential applications and safety—to enable researchers to effectively utilize and explore the properties of this intriguing molecule.

References

- SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION - Malaysian Journal of Analytical Sciences. (URL: )

- New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - NIH. (URL: )

-

Synthesis of second-generation series of thiourea derivatives: (a)... | Download Scientific Diagram - ResearchGate. (URL: [Link])

- optimization of reaction conditions for thiourea synthesis from isothiocyan

-

Biological Applications of Thiourea Derivatives: Detailed Review - MDPI. (URL: [Link])

- Pharmacology of Thiourea; Mechanism of action, Pharmacokinetics, Uses, Effects. (URL: )

- GHS 11 (Rev.11) SDS Word 下载CAS: 117174-87-5 Name ... - XiXisys. (URL: )

-

Synthesis and biological evaluation of new N-substituted-N'-(3,5-di/1,3,5-trimethylpyrazole-4-yl)thiourea/urea derivatives - PubMed. (URL: [Link])

-

(PDF) Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. (URL: [Link])

-

Synthesis, Characterization, pharmacological evaluation and in-silico modeling of thiourea derivatives. - ResearchGate. (URL: [Link])

-

Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC. (URL: [Link])

- Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. (URL: )

-

Thiourea - Wikipedia. (URL: [Link])

-

The proposed mechanism for the formation of thiourea - ResearchGate. (URL: [Link])

- Product Search - Chemical-Suppliers. (URL: )

-

Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review - Semantic Scholar. (URL: [Link])

-

Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties - NIH. (URL: [Link])

-

Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities - MDPI. (URL: [Link])

- Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. (URL: )

-

Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC. (URL: [Link])

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 5. 117174-87-5|1-(2,4,5-Trimethylphenyl)thiourea|BLD Pharm [bldpharm.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. One moment, please... [biointerfaceresearch.com]

- 11. Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. m.youtube.com [m.youtube.com]

- 15. researchgate.net [researchgate.net]

- 16. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and biological evaluation of new N-substituted-N'-(3,5-di/1,3,5-trimethylpyrazole-4-yl)thiourea/urea derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 1-(2,4,5-Trimethylphenyl)-2-thiourea: A Technical Guide for Researchers

Introduction

1-(2,4,5-Trimethylphenyl)-2-thiourea is a substituted thiourea derivative of interest in medicinal chemistry and materials science. The presence of the electron-rich trimethylphenyl group attached to the versatile thiourea moiety suggests potential applications as a ligand in coordination chemistry, a precursor for heterocyclic synthesis, or as a pharmacologically active agent.[1][2] A thorough spectroscopic characterization is fundamental to confirming its molecular structure, assessing its purity, and understanding its electronic properties. This technical guide provides a detailed analysis of the expected spectroscopic data for this compound, including FT-IR, UV-Vis, ¹H NMR, ¹³C NMR, and Mass Spectrometry. The interpretations are grounded in established principles and comparative data from related structures.

Molecular Structure and Key Spectroscopic Features

The molecular structure of 1-(2,4,5-Trimethylphenyl)-2-thiourea forms the basis for interpreting its spectroscopic data. The key structural components are the 2,4,5-trimethylphenyl ring, the thiourea backbone (-NH-C(S)-NH₂), and the various types of protons and carbons within these moieties.

Caption: A typical workflow for NMR data acquisition and analysis.

Expected ¹³C NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Reference |

| ~182 | C =S | [3] |

| ~138 - 135 | Aromatic C -N | [4][5] |

| ~135 - 128 | Aromatic C -CH₃ (x3) | [4][5] |

| ~130 - 125 | Aromatic C -H (x2) | [4][5] |

| ~20 - 18 | C H₃ (x3) | [4][5] |

Interpretation of the ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide a count of the unique carbon atoms in the molecule. The most downfield signal will be that of the thiocarbonyl carbon (C=S), which is expected to appear around 182 ppm. [3]The aromatic region will show signals for the six carbons of the trimethylphenyl ring. The carbons attached to the methyl groups and the nitrogen atom will have distinct chemical shifts from those attached to hydrogen atoms. The three methyl carbons will appear in the upfield region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule, which can further confirm its structure.

Experimental Protocol: Electron Ionization (EI)-MS

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography.

-

Ionization: The sample is bombarded with high-energy electrons, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).

-

Detection: The abundance of each ion is measured, generating a mass spectrum.

Expected Mass Spectral Data

| m/z | Ion | Comments | Reference |

| 194 | [M]⁺ | Molecular ion | [6] |

| 177 | [M - NH₃]⁺ | Loss of ammonia | [7] |

| 135 | [C₉H₁₁N]⁺ | Trimethylphenyl isothiocyanate fragment | [8] |

| 134 | [C₉H₁₀N]⁺ | Loss of a proton from the above fragment | [8] |

| 120 | [C₈H₁₀]⁺ | Loss of CH₃ from trimethylphenyl fragment | [9] |

| 59 | [CH₃N₂S]⁺ | Thiourea fragment | [6] |

Interpretation of the Mass Spectrum

The mass spectrum should show a molecular ion peak [M]⁺ at m/z 194, corresponding to the molecular weight of 1-(2,4,5-Trimethylphenyl)-2-thiourea. The fragmentation pattern will be characteristic of the structure. Common fragmentation pathways for N-aryl thioureas include cleavage of the C-N bond and rearrangements. The presence of fragments corresponding to the trimethylphenyl moiety and the thiourea group will provide strong evidence for the proposed structure. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

Conclusion

The spectroscopic techniques of FT-IR, UV-Vis, ¹H NMR, ¹³C NMR, and Mass Spectrometry provide a comprehensive characterization of 1-(2,4,5-Trimethylphenyl)-2-thiourea. By analyzing the data from these methods, researchers can confirm the identity and purity of the compound, which is a critical step in any drug development or materials science application. The expected spectral data and their interpretations presented in this guide offer a valuable resource for scientists working with this and related thiourea derivatives.

References

Sources

- 1. Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 1,3-Diphenyl-2-thiourea(102-08-9) 13C NMR [m.chemicalbook.com]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. researchgate.net [researchgate.net]

- 6. Thiourea, trimethyl- [webbook.nist.gov]

- 7. rsc.org [rsc.org]

- 8. Ethanone, 1-(2,4,5-trimethylphenyl)- [webbook.nist.gov]

- 9. 1-(2,4,5-Trimethylphenyl)ethan-1-one | C11H14O | CID 74878 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Crystal Structure Analysis of 1-(2,4,5-Trimethylphenyl)-2-thiourea

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiourea derivatives are a cornerstone in medicinal chemistry, exhibiting a wide spectrum of biological activities that position them as promising scaffolds for drug discovery. Their therapeutic potential is intrinsically linked to their three-dimensional structure and intermolecular interactions, which dictate their binding affinity to biological targets. A thorough understanding of their solid-state conformation through single-crystal X-ray diffraction is therefore paramount for rational drug design and development. This guide provides a comprehensive technical overview of the crystal structure analysis of 1-(2,4,5-trimethylphenyl)-2-thiourea, a representative member of this versatile class of compounds. While a public crystallographic information file (CIF) for this specific molecule is not available at the time of this writing, this document will delineate the established methodologies for its synthesis, crystallization, and definitive structural elucidation by X-ray crystallography. A case study of a closely related thiourea derivative will be used to illustrate the practical application of these techniques and the interpretation of the resulting data.

Introduction: The Significance of Thiourea Derivatives in Medicinal Chemistry

Thiourea and its derivatives are organic compounds containing the (R¹R²N)(R³R⁴N)C=S functional group.[1] They are structurally analogous to ureas, with the carbonyl oxygen atom replaced by a sulfur atom. This substitution imparts distinct chemical properties, making thioureas valuable intermediates in organic synthesis and versatile ligands in coordination chemistry.

In the realm of drug development, thiourea derivatives have garnered significant attention due to their diverse pharmacological activities, including antibacterial, antifungal, antiviral, anticonvulsant, and anticancer properties. This broad biological profile stems from the ability of the thiourea moiety to form strong hydrogen bonds and coordinate with metal ions, facilitating interactions with a wide array of biological macromolecules. The specific conformational arrangement of the molecule, including the planarity of the thiourea core and the orientation of its substituents, plays a critical role in its biological function.

Synthesis and Crystallization of 1-(2,4,5-Trimethylphenyl)-2-thiourea

The synthesis of 1-(2,4,5-trimethylphenyl)-2-thiourea is typically achieved through the reaction of 2,4,5-trimethylaniline with an appropriate isothiocyanate precursor. A general and effective method involves the in-situ generation of the isothiocyanate from an amine and carbon disulfide, followed by reaction with the desired amine.

Experimental Protocol: Synthesis

-

Preparation of the Isothiocyanate: A solution of 2,4,5-trimethylaniline in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) is treated with carbon disulfide in the presence of a base (e.g., triethylamine or dicyclohexylcarbodiimide). The reaction mixture is stirred at room temperature until the formation of the corresponding dithiocarbamate salt is complete.

-

Formation of the Thiourea: The dithiocarbamate salt is then treated with a coupling reagent, such as tosyl chloride or ethyl chloroformate, to generate the isothiocyanate in situ. The subsequent addition of ammonia or an ammonium salt leads to the formation of the target thiourea, 1-(2,4,5-trimethylphenyl)-2-thiourea.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system, such as ethanol-water or acetone-hexane, to yield crystals of high purity suitable for single-crystal X-ray diffraction analysis.

Experimental Protocol: Crystallization

The growth of single crystals of sufficient size and quality is a critical step for X-ray diffraction analysis. Slow evaporation of a saturated solution is a commonly employed and effective technique.

-

Solvent Selection: A solvent or a mixture of solvents in which the compound has moderate solubility is chosen. This allows for the slow and controlled growth of crystals.

-

Solution Preparation: A saturated solution of the purified 1-(2,4,5-trimethylphenyl)-2-thiourea is prepared by dissolving the compound in the chosen solvent at a slightly elevated temperature.

-

Crystal Growth: The solution is filtered to remove any particulate matter and then allowed to stand undisturbed in a loosely covered container. As the solvent slowly evaporates, the concentration of the solute increases, leading to the formation of single crystals.

X-ray Crystallography: The Definitive Method for Structure Elucidation

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-activity relationship of a drug candidate.

Workflow for Crystal Structure Determination

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Methodology

-

Crystal Selection and Mounting: A single crystal of appropriate dimensions (typically 0.1-0.3 mm in each dimension) is carefully selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a beam of monochromatic X-rays. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern. This pattern is recorded by a detector.

-

Data Reduction: The raw diffraction data is processed to correct for various experimental factors, such as background noise, absorption, and Lorentz and polarization effects. This results in a set of indexed reflections with their corresponding intensities.

-

Structure Solution: The processed data is used to solve the "phase problem" and generate an initial electron density map. This map reveals the positions of the atoms in the crystal's unit cell.

-

Structure Refinement: The initial atomic model is refined by adjusting the atomic positions and thermal parameters to achieve the best possible agreement between the observed and calculated diffraction patterns.

-

Validation and Analysis: The final refined structure is validated to ensure its chemical and crystallographic reasonability. The geometric parameters, such as bond lengths and angles, as well as intermolecular interactions, are then analyzed.

Case Study: Crystal Structure of a Representative Thiourea Derivative

To illustrate the type of information obtained from a crystal structure analysis, we will consider the published structure of 1-(4-Chlorophenyl)-3-(2,4-dichlorobenzoyl)thiourea.

Crystallographic Data

| Parameter | Value |

| Chemical Formula | C₁₄H₉Cl₃N₂OS |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.9674 (6) |

| b (Å) | 9.6577 (9) |

| c (Å) | 13.9585 (13) |

| α (°) | 92.919 (6) |

| β (°) | 98.005 (7) |

| γ (°) | 101.330 (8) |

| Volume (ų) | 778.54 (13) |

| Z | 2 |

Data obtained from Acta Crystallographica Section E: Crystallographic Communications.

Molecular Structure and Conformation

The analysis of the crystal structure of 1-(4-Chlorophenyl)-3-(2,4-dichlorobenzoyl)thiourea reveals that the molecule exists in the thione form in the solid state. The C=S and C=O bond lengths are typical for thiourea compounds. An important feature is the presence of an intramolecular N—H···O hydrogen bond, which stabilizes the molecular conformation.

Caption: A simplified representation of the intramolecular hydrogen bonding in a benzoylthiourea derivative.

Intermolecular Interactions and Crystal Packing

In the crystal lattice, molecules of 1-(4-Chlorophenyl)-3-(2,4-dichlorobenzoyl)thiourea are linked by intermolecular N—H···S hydrogen bonds to form centrosymmetric dimers. These dimers are further packed in a way that maximizes van der Waals interactions, leading to a stable crystalline solid. The understanding of these packing motifs is crucial for predicting the physicochemical properties of the solid, such as solubility and dissolution rate, which are critical parameters in drug development.

The Role of Crystal Structure Analysis in Drug Design

The detailed structural information obtained from X-ray crystallography is invaluable for drug development professionals. It provides a precise understanding of:

-

Pharmacophore Identification: The three-dimensional arrangement of functional groups responsible for the biological activity of the molecule.

-

Structure-Activity Relationship (SAR) Studies: How modifications to the molecular structure affect its interaction with the biological target.

-

Lead Optimization: The rational design of more potent and selective drug candidates by modifying the molecular structure to enhance binding affinity and improve pharmacokinetic properties.

-

Polymorphism Screening: The identification of different crystalline forms of the drug substance, which can have different physical properties and bioavailability.

Conclusion

The crystal structure analysis of thiourea derivatives, such as 1-(2,4,5-trimethylphenyl)-2-thiourea, is a critical component of modern drug discovery and development. While the specific crystallographic data for this compound may not be publicly accessible, the well-established methodologies for its synthesis, crystallization, and structural elucidation provide a clear pathway for its characterization. The insights gained from such analyses, as illustrated by the case study of a related compound, are instrumental in advancing our understanding of the structure-activity relationships of this important class of molecules and in the design of new and more effective therapeutic agents.

References

-

Synthesis, X-ray crystal structures, spectroscopic characterization, DFT calculations, and molecular docking study of new N-(4-chlorobutanoyl)-N'-(2-, 3-, and 4-methoxyphenyl)thiourea derivatives. (n.d.). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

-

Synthesis, Characterization, Spectroscopic and X-Ray Diffraction Studies of Novel Pair of Thiourea Derivatives of 2-Morpholin-4-yl-ethylamine. (2015). Asian Journal of Chemistry. Retrieved January 12, 2026, from [Link]

-

Theoretical and experimental investigation of thiourea derivatives: synthesis, crystal structure, in-silico and in-vitro biological evaluation. (2022). Semantic Scholar. Retrieved January 12, 2026, from [Link]

-

X-ray diffraction study of copper(I) thiourea complexes formed in sulfate-containing acid solutions. (2000). PubMed. Retrieved January 12, 2026, from [Link]

-

XRD pattern for thiourea. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

CCDC Publications. (n.d.). Cambridge Crystallographic Data Centre. Retrieved January 12, 2026, from [Link]

-

CCDC 1958363: Experimental Crystal Structure Determination. (2022). Iowa Research Online. Retrieved January 12, 2026, from [Link]

-

1-(2,4,5-Trimethylphenyl)ethan-1-one. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

-

Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]

-

Thiourea. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]

-

Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. (2016). Semantic Scholar. Retrieved January 12, 2026, from [Link]

-

Search - Access Structures. (n.d.). CCDC. Retrieved January 12, 2026, from [Link]

-

CCDC: Structural Chemistry Data, Software, and Insights. (n.d.). CCDC. Retrieved January 12, 2026, from [Link]

-

Synthesis of phenyl thiourea. (n.d.). PrepChem.com. Retrieved January 12, 2026, from [Link]

-

1-(4-Chlorophenyl)-3-(2,4-dichlorobenzoyl)thiourea. (2009). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Thiourea, trimethyl-. (n.d.). National Institute of Standards and Technology. Retrieved January 12, 2026, from [Link]

-

Chemical Properties of Ethanone, 1-(2,4,5-trimethylphenyl)- (CAS 2040-07-5). (n.d.). Cheméo. Retrieved January 12, 2026, from [Link]

Sources

An In-depth Technical Guide to the Biological Activity Screening of Novel Trimethylphenyl Thiourea Derivatives

Preamble: The Scientific Imperative for Novel Thiourea Scaffolds

In the landscape of contemporary drug discovery, the thiourea scaffold represents a class of organic compounds with remarkable chemical versatility and a broad spectrum of biological activities.[1] These molecules, characterized by the (R¹R²N)(R³R⁴N)C=S core structure, have garnered significant attention for their therapeutic potential, which spans anticancer, antimicrobial, antiviral, and anti-inflammatory applications.[1][2] The unique electronic and structural properties of the thiourea moiety, particularly its capacity for hydrogen bonding and coordination with metallic ions, underpin its diverse pharmacological profiles. This guide focuses on a specific subclass: novel trimethylphenyl thiourea derivatives. The introduction of the trimethylphenyl group can significantly modulate the lipophilicity, steric hindrance, and electronic properties of the parent thiourea molecule, potentially leading to enhanced biological activity and selectivity.

This document serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals engaged in the synthesis and biological evaluation of these promising compounds. It is structured to provide not only procedural details but also the scientific rationale behind the selection of particular assays and experimental designs, reflecting a philosophy of self-validating protocols and data integrity.

Part 1: Foundational Principles of Biological Screening

The initial phase in the evaluation of any novel chemical entity involves a systematic screening process to identify and characterize its biological activities. For trimethylphenyl thiourea derivatives, a multi-pronged approach is recommended, targeting key areas of therapeutic interest. The selection of assays should be guided by the structural features of the molecules and any pre-existing computational or in-silico predictions of their potential targets.

A logical workflow for the biological screening of these novel compounds is outlined below. This workflow is designed to be iterative, with data from initial broad-spectrum screening informing more focused and mechanism-of-action studies.

Part 2: Anticancer Activity Screening

Thiourea derivatives have shown considerable promise as anticancer agents, with some demonstrating potent cytotoxic effects against various cancer cell lines.[3] The proposed mechanisms of action are diverse and include the inhibition of protein kinases, topoisomerases, and carbonic anhydrases.

In Vitro Cytotoxicity Assays

The initial assessment of anticancer potential is typically conducted using in vitro cytotoxicity assays against a panel of human cancer cell lines. This approach allows for a rapid and cost-effective determination of a compound's ability to inhibit cancer cell proliferation.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The trimethylphenyl thiourea derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations. The cells are then treated with these compounds for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Incubation: After the treatment period, the media is removed, and MTT solution is added to each well. The plate is incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization and Absorbance Reading: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO or isopropanol), and the absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against compound concentration.

Apoptosis Assays

To elucidate the mechanism of cell death induced by the novel compounds, apoptosis assays are crucial. These assays can distinguish between apoptosis (programmed cell death) and necrosis.

-

Cell Treatment: Cells are treated with the trimethylphenyl thiourea derivatives at their IC50 concentrations for a defined period.

-

Staining: Cells are harvested and stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the apoptotic cell membrane) and PI (which stains the nucleus of necrotic cells).

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Data Presentation: Cytotoxicity of Substituted Phenylthiourea Derivatives

While specific data for trimethylphenyl thiourea derivatives is emerging, the following table presents representative cytotoxicity data for other substituted phenylthiourea analogs to illustrate the potential of this class of compounds.[3]

| Compound | Cell Line | Cell Type | IC50 (µM) |

| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW480 | Primary Colon Cancer | 9.0 |

| SW620 | Metastatic Colon Cancer | 1.5 | |

| K-562 | Chronic Myelogenous Leukemia | 6.3 |

Part 3: Antimicrobial Activity Screening

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Thiourea derivatives have demonstrated activity against a range of bacterial and fungal pathogens.[2][4]

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Microorganism Preparation: Bacterial (e.g., Staphylococcus aureus, Escherichia coli) or fungal (e.g., Candida albicans) strains are cultured in appropriate broth media to a standardized cell density.

-

Compound Dilution: The trimethylphenyl thiourea derivatives are serially diluted in a 96-well microtiter plate containing broth media.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (temperature and time) for microbial growth.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anti-biofilm Activity

Many chronic infections are associated with microbial biofilms, which are notoriously resistant to conventional antibiotics. Assessing the ability of novel compounds to inhibit biofilm formation is therefore of significant interest.

-

Biofilm Formation: Microorganisms are cultured in 96-well plates under conditions that promote biofilm formation, in the presence of sub-MIC concentrations of the trimethylphenyl thiourea derivatives.

-

Staining: After incubation, the planktonic cells are removed, and the adherent biofilms are stained with crystal violet.

-

Quantification: The crystal violet is solubilized, and the absorbance is measured to quantify the biofilm biomass.

Part 4: Antioxidant Capacity Assessment

Oxidative stress is implicated in the pathogenesis of numerous diseases. Thiourea derivatives have been reported to possess antioxidant properties, likely due to their ability to scavenge free radicals.[5]

DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and reliable method for evaluating the free radical scavenging activity of compounds.

-

Reaction Mixture: A solution of the trimethylphenyl thiourea derivative in a suitable solvent (e.g., methanol) is mixed with a methanolic solution of DPPH.

-

Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period.

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically 517 nm). A decrease in absorbance indicates radical scavenging activity.

-

Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

ABTS Radical Cation Decolorization Assay

The ABTS [2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)] assay is another widely used method for assessing antioxidant capacity.

-

ABTS Radical Generation: The ABTS radical cation (ABTS•+) is generated by reacting ABTS with potassium persulfate.

-

Reaction and Measurement: The trimethylphenyl thiourea derivative is added to the ABTS•+ solution, and the decrease in absorbance is measured at a specific wavelength (typically 734 nm).

-

Data Analysis: The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Part 5: Enzyme Inhibition Assays

The ability of thiourea derivatives to inhibit specific enzymes is a key aspect of their therapeutic potential.[6][7] Screening against a panel of relevant enzymes can provide valuable insights into their mechanism of action.

Cholinesterase Inhibition Assay

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a therapeutic strategy for Alzheimer's disease. Some thiourea derivatives have been identified as potent cholinesterase inhibitors.[3][8]

-

Enzyme and Substrate Preparation: Solutions of AChE or BChE, the substrate (acetylthiocholine iodide or butyrylthiocholine iodide), and Ellman's reagent (DTNB) are prepared in a suitable buffer.

-

Inhibition Assay: The enzyme is pre-incubated with the trimethylphenyl thiourea derivative at various concentrations.

-

Reaction Initiation and Monitoring: The substrate is added to initiate the enzymatic reaction, which produces thiocholine. Thiocholine reacts with DTNB to produce a colored product, and the increase in absorbance is monitored spectrophotometrically.

-

IC50 Determination: The percentage of enzyme inhibition is calculated, and the IC50 value is determined.

Data Presentation: Enzyme Inhibition by Unsymmetrical Thiourea Derivatives

The following table presents representative enzyme inhibition data for a series of unsymmetrical thiourea derivatives, highlighting the potential for this class of compounds to act as enzyme inhibitors.[6]

| Compound | Lipoxygenase IC50 (µM) | Xanthine Oxidase IC50 (µM) |

| 1 | 25.4 ± 0.6 | > 200 |

| 2 | 30.1 ± 0.8 | 150.2 ± 1.5 |

| 9 | 35.7 ± 0.9 | 165.8 ± 1.8 |

| 12 | 28.3 ± 0.7 | 170.5 ± 1.9 |

| 15 | 22.8 ± 0.5 | 145.6 ± 1.4 |

Part 6: In Silico Studies and Molecular Docking

Computational approaches, such as molecular docking, are invaluable tools in modern drug discovery. They can predict the binding affinity and orientation of a ligand (the novel thiourea derivative) within the active site of a target protein.

Methodology Overview

-

Protein and Ligand Preparation: The 3D structures of the target protein (e.g., an enzyme or receptor) and the trimethylphenyl thiourea derivative are prepared.

-

Docking Simulation: A docking algorithm is used to predict the preferred binding poses of the ligand within the protein's active site.

-

Scoring and Analysis: The binding poses are ranked based on a scoring function that estimates the binding affinity. The interactions between the ligand and the protein (e.g., hydrogen bonds, hydrophobic interactions) are analyzed.

Molecular docking can guide the selection of compounds for synthesis and biological testing, as well as provide insights into the structure-activity relationships (SAR) of a series of compounds.

Conclusion and Future Directions

The biological screening of novel trimethylphenyl thiourea derivatives is a multifaceted process that requires a combination of in vitro assays and in silico studies. This guide has provided a framework for conducting these evaluations in a systematic and scientifically rigorous manner. The data generated from these screens will be instrumental in identifying lead compounds with therapeutic potential and advancing our understanding of the pharmacological properties of this important class of molecules. Further research should focus on elucidating the detailed mechanisms of action of the most promising candidates and evaluating their efficacy and safety in preclinical models.

References

-

Unsymmetrical thiourea derivatives: synthesis and evaluation as promising antioxidant and enzyme inhibitors. Future Med Chem. 2024 Mar;16(6):497-511. [Link]

-

Antioxidant, antibacterial, enzyme inhibition and fluorescence characteristics of unsymmetrical thiourea derivatives. Heliyon. 2024 Jan 15;10(1):e23631. [Link]

-

Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. Int J Mol Sci. 2021 Oct 28;22(21):11728. [Link]

-

Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. Clin Exp Health Sci. 2022; 12: 533-540. [Link]

-

Synthesis and evaluation of new thiourea derivatives as antitumor and antiangiogenic agents. ResearchGate. 2025 October. [Link]

-

Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. DergiPark. 2022. [Link]

-

Antioxidant, antibacterial, enzyme inhibition and fluorescence characteristics of unsymmetrical thiourea derivatives. National Institutes of Health. 2024. [Link]

-

Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Biointerface Research in Applied Chemistry. 2025 April. [Link]

-

Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis. MDPI. 2023 April. [Link]

-

Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study. Eur J Med Chem. 2020 Jul 15;198:112363. [Link]

-

Unsymmetrical Thiourea Derivatives: Synthesis and Evaluation as Promising Antioxidant and Enzyme Inhibitors. ResearchGate. 2024. [Link]

-

Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. MDPI. 2009. [Link]

-

Design, Synthesis and Evaluation of Thiourea Derivatives as Antimicrobial and Antiviral Agents. Bentham Science. 2017. [Link]

-

Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis. Semantic Scholar. 2023. [Link]

-

Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Semantic Scholar. 2016. [Link]

-

Synthesis and Antibacterial Screening of Some 1-Aroyl-3-aryl Thiourea Derivatives. Hindawi. 2016. [Link]

-

Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties. National Institutes of Health. 2012. [Link]

-

Sulphonyl thiourea compounds containing pyrimidine as dual inhibitors of I, II, IX, and XII carbonic anhydrases and cancer cell lines: synthesis, characterization and in silico studies. National Institutes of Health. 2023. [Link]

-

Recent Developments on Thiourea Based Anticancer Chemotherapeutics. ResearchGate. 2025 August. [Link]

-

A review on the chemistry, coordination, structure and biological properties of 1-(acyl/aroyl)-3-(substituted) thioureas. CONICET. 2013. [Link]

-

qsar studies on new n-aroyl-n'-arylureas. lipophilicity. ResearchGate. 1991. [Link]

-

Analysis of 1-Aroyl-3-[3-chloro-2-methylphenyl] Thiourea Hybrids as Potent Urease Inhibitors: Synthesis, Biochemical Evaluation and Computational Approach. MDPI. 2022. [Link]

Sources

- 1. Secure Verification [farfar.pharmacy.bg.ac.rs]

- 2. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis | MDPI [mdpi.com]

- 3. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Antioxidant, antibacterial, enzyme inhibition and fluorescence characteristics of unsymmetrical thiourea derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Unsymmetrical thiourea derivatives: synthesis and evaluation as promising antioxidant and enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. biointerfaceresearch.com [biointerfaceresearch.com]

Preliminary Cytotoxicity of 1-(2,4,5-Trimethylphenyl)-2-thiourea: An In-depth Technical Guide

Introduction: The Therapeutic Potential of Thiourea Derivatives

Thiourea derivatives represent a versatile class of organosulfur compounds, SC(NH₂)₂, with a rich history in organic synthesis and a growing prominence in medicinal chemistry.[1][2] Their structural similarity to urea, with a sulfur atom replacing the oxygen, imparts distinct chemical properties that have been exploited in a wide range of biological applications.[3] These applications span from agriculture to pharmaceuticals, where thiourea-based molecules have demonstrated antibacterial, antioxidant, anti-inflammatory, and notably, anticancer activities.[4][5]

The anticancer potential of thiourea derivatives is a subject of intense research.[4] Studies have revealed that these compounds can suppress the proliferation of various cancer cell lines, and in some instances, even reverse drug resistance.[6] The mechanisms underpinning their cytotoxic effects are diverse and appear to be structure-dependent. Documented mechanisms include the inhibition of key enzymes involved in cancer progression, such as receptor protein tyrosine kinases and DNA topoisomerases, the induction of apoptosis (programmed cell death), and the modulation of critical cell signaling pathways.[6] For example, certain halogenated phenyl-containing thioureas have been shown to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[7]

The compound of interest, 1-(2,4,5-Trimethylphenyl)-2-thiourea, features a substituted aromatic ring, a structural motif that has been associated with the cytotoxic activity in other thiourea analogs. The presence of methyl groups on the phenyl ring may influence the compound's lipophilicity, potentially affecting its cellular uptake and interaction with biological targets.[8] This guide outlines a preliminary, in vitro investigation into the cytotoxicity of 1-(2,4,5-Trimethylphenyl)-2-thiourea, providing a foundational framework for its evaluation as a potential anticancer agent. The methodologies described herein are based on established and widely accepted protocols for assessing cytotoxicity, ensuring scientific rigor and reproducibility.

Part 1: Foundational Cytotoxicity Assessment